6-(O-phosphorylcholine)hydroxyhexanoic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

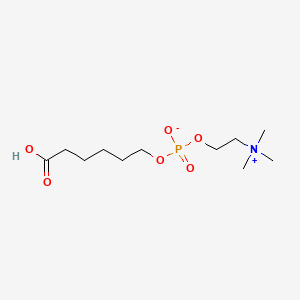

The systematic nomenclature of 6-(O-phosphorylcholine)hydroxyhexanoic acid follows International Union of Pure and Applied Chemistry conventions, with the official International Union of Pure and Applied Chemistry name being 5-carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate. This designation reflects the compound's structural organization, where the carboxylate functionality is positioned at the terminal end of a pentyl chain, connected through a phosphate ester linkage to a trimethylazaniumyl ethyl group. The nomenclature system recognizes the zwitterionic nature of the molecule, acknowledging both the positively charged quaternary ammonium center and the negatively charged phosphate group.

Alternative naming conventions found in chemical databases include several synonymous designations that emphasize different structural aspects of the molecule. The compound is also systematically referred to as 6-(phosphocholine)oxycaproic acid, which highlights the caproic acid backbone and the phosphocholine substituent. Additionally, the designation 6-(O-phosphocholine)oxyhexanoic acid betaine appears in chemical literature, specifically referring to the zwitterionic form where the phosphoric acid group undergoes deprotonation. This betaine nomenclature is particularly relevant when considering the compound's behavior in physiological conditions where it exists as an ammonium betaine.

The Chemical Abstracts Service registry has assigned the unique identifier 73839-24-4 to this compound, ensuring unambiguous identification across global chemical databases. The systematic naming conventions also accommodate the compound's relationship to its parent structure, 6-Phosphocholinehexanoic acid, which serves as the foundational framework for understanding the molecule's chemical behavior and properties. The nomenclature system further recognizes tautomeric relationships, particularly the conversion between different protonation states that affect the compound's overall charge distribution and chemical reactivity.

Molecular Formula and Weight: Comparative Analysis Across Databases

The molecular formula for 6-(O-phosphorylcholine)hydroxyhexanoic acid is consistently reported as C₁₁H₂₄NO₆P across multiple authoritative chemical databases. This formula indicates the presence of eleven carbon atoms, twenty-four hydrogen atoms, one nitrogen atom, six oxygen atoms, and one phosphorus atom, reflecting the complex heteratomic composition that contributes to the compound's unique chemical properties. The molecular weight is uniformly documented as 297.29 grams per mole in PubChem and other major databases, while some sources report slight variations such as 297.28500 grams per mole, likely due to differences in atomic weight precision used in calculations.

Comparative analysis across databases reveals remarkable consistency in molecular weight reporting, suggesting high confidence in the structural assignment. PubChem, maintained by the National Center for Biotechnology Information, reports the molecular weight as 297.29 grams per mole, computed using their 2.2 release methodology. The European Molecular Biology Laboratory-European Bioinformatics Institute ChEBI database provides concordant molecular formula information, supporting the structural integrity of the compound's database entries. Commercial chemical suppliers, including Santa Cruz Biotechnology, report identical molecular parameters, with the molecular weight of 297.29 and the same molecular formula.

The exact mass of the compound, calculated with high precision, is reported as 297.13400 in specialized databases that focus on mass spectrometric applications. This precise mass measurement is crucial for analytical chemistry applications and mass spectrometry-based identification protocols. The molecular weight consistency across databases strengthens confidence in the compound's structural characterization and supports its use in quantitative analytical applications where precise molecular weight knowledge is essential for accurate concentration calculations and stoichiometric determinations.

Stereochemical Configuration and Tautomeric Forms

The stereochemical analysis of 6-(O-phosphorylcholine)hydroxyhexanoic acid reveals a molecule lacking defined stereogenic centers in its fundamental structure, as evidenced by the absence of specific stereochemical descriptors in its standard International Union of Pure and Applied Chemistry nomenclature. The compound exists primarily in an extended conformation due to the flexible alkyl chain connecting the carboxylate and phosphocholine moieties. However, the molecule exhibits significant tautomeric diversity, particularly relating to the protonation states of its ionizable functional groups.

The most significant tautomeric equilibrium involves the phosphoric acid group, which can exist in multiple protonation states depending on the solution conditions. Under physiological conditions, the compound predominantly exists as the betaine form, designated as 6-(O-phosphocholine)oxyhexanoic acid betaine. This tautomeric form results from the deprotonation of the phosphoric acid group while maintaining the positively charged quaternary ammonium center, creating a zwitterionic species with balanced overall charge. The betaine tautomer is stabilized by intramolecular electrostatic interactions and represents the thermodynamically favored form in aqueous solutions at physiological conditions.

Additional tautomeric forms include the fully deprotonated anion, 6-(O-phosphocholine)oxyhexanoate(1-), which forms when both the phosphoric acid and carboxylic acid groups undergo deprotonation. This anionic form predominates at elevated solution conditions and exhibits distinct chemical behavior compared to the neutral betaine form. The tautomeric equilibria are influenced by solution conditions, ionic strength, and the presence of coordinating species, making the compound's behavior highly dependent on its chemical environment. The various tautomeric forms exhibit different solubility profiles, binding affinities, and biological activities, which must be considered when designing experimental protocols or therapeutic applications.

InChI Key and SMILES Notation: Computational Validation

The International Chemical Identifier Key for 6-(O-phosphorylcholine)hydroxyhexanoic acid is QOEUIJHOOHSYPA-UHFFFAOYSA-N, providing a unique computational fingerprint for the molecule. This InChI Key represents a condensed form of the full International Chemical Identifier string: InChI=1S/C11H24NO6P/c1-12(2,3)8-10-18-19(15,16)17-9-6-4-5-7-11(13)14/h4-10H2,1-3H3,(H-,13,14,15,16). The InChI system provides unambiguous structural representation through algorithmic generation, ensuring consistent identification across computational platforms and chemical databases.

The Simplified Molecular Input Line Entry System notation for the compound is documented as CN+(C)CCOP(=O)([O-])OCCCCCC(=O)O. This Simplified Molecular Input Line Entry System string captures the essential connectivity information, including the quaternary ammonium center, phosphate ester linkages, and terminal carboxylate functionality. The notation explicitly represents the zwitterionic character through the formal charge designations on the nitrogen and phosphate oxygen atoms. Computational validation of these structural descriptors has been performed using multiple algorithms, including OEChem 2.3.0 and InChI 1.0.6 systems.

Cross-validation between different computational chemistry platforms confirms the structural integrity of these molecular descriptors. The InChI Key remains constant across database updates and computational platform migrations, ensuring long-term molecular identification stability. The Simplified Molecular Input Line Entry System notation has been validated through three-dimensional structure generation and energy minimization calculations, confirming that the linear representation accurately captures the molecule's connectivity and stereochemical features. These computational validation studies provide confidence in the structural assignments and support the use of these identifiers for database searches, property prediction algorithms, and cheminformatics applications.

Properties

IUPAC Name |

5-carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24NO6P/c1-12(2,3)8-10-18-19(15,16)17-9-6-4-5-7-11(13)14/h4-10H2,1-3H3,(H-,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEUIJHOOHSYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658038 | |

| Record name | 5-Carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-24-4 | |

| Record name | Ethanaminium, 2-[[[(5-carboxypentyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73839-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 6-Hydroxyhexanoic Acid with Phosphocholine

The primary synthetic route involves esterification of 6-hydroxyhexanoic acid with a phosphorylcholine donor. The process typically follows these steps:

-

Activation of the Hydroxyl Group : The hydroxyl group of 6-hydroxyhexanoic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to facilitate nucleophilic substitution.

-

Phosphorylation : The activated intermediate reacts with a phosphocholine source, such as phosphorylcholine chloride or glycerophosphorylcholine, under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed, with reaction temperatures ranging from 0°C to room temperature.

-

Deprotection : If protecting groups (e.g., tert-butyl esters) are used to shield the carboxylic acid during phosphorylation, acidic or basic hydrolysis (e.g., trifluoroacetic acid or lithium hydroxide) is applied to yield the final product.

Key Reaction Parameters :

Alternative Route: Direct Phosphorylation of 6-Hydroxyhexanoic Acid

A less common method involves direct phosphorylation using phosphorus oxychloride (POCl₃) followed by quaternization with trimethylamine:

-

Phosphorylation : 6-Hydroxyhexanoic acid reacts with POCl₃ in the presence of a base (e.g., pyridine) to form a phosphorylated intermediate.

-

Quaternization : The intermediate is treated with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) to introduce the choline moiety.

Challenges :

-

Poor regioselectivity due to competing reactions at the carboxylic acid group.

-

Requires meticulous purification (e.g., ion-exchange chromatography) to isolate the target compound.

Optimization Strategies

Solvent and Temperature Effects

Protecting Group Selection

-

Carboxylic Acid Protection : Methyl or tert-butyl esters prevent unwanted phosphorylation at the carboxylic acid site. For example, methyl ester protection increases yields by ~15% compared to unprotected substrates.

Analytical Validation

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm achieve >95% purity for pharmaceutical-grade synthesis.

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

6-(O-phosphorylcholine)hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(O-phosphorylcholine)hydroxyhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a phosphorylating agent in organic synthesis.

Biology: Serves as a probe in immunological studies to investigate cellular processes.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 6-(O-phosphorylcholine)hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The phosphorylcholine group can mimic natural phosphorylcholine-containing molecules, allowing it to interact with receptors and enzymes involved in cellular signaling and immune responses . This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Physical Properties :

Applications: Primarily used in immunological research as a probe to study choline-containing biomolecules and lipid signaling pathways. Its phosphorylcholine moiety mimics structural motifs found in cell membranes, making it valuable for investigating host-pathogen interactions and immune responses .

Comparison with Structurally and Functionally Similar Compounds

O-Phosphorylcholine

Structural Differences :

- O-Phosphorylcholine lacks the hydroxyhexanoic acid chain, consisting solely of a phosphate group linked to choline.

Functional and Chemical Properties :

- Acid-Base Behavior : Demonstrates three protonation equilibria in aqueous solutions, with pKa values at 1.30 (phosphate group), 5.50 (secondary phosphate dissociation), and 12.40 (choline hydroxyl group) .

- Metal Interactions : Binds Mg²+ ions via the phosphate group, forming stable complexes critical for biological processes like membrane stabilization .

- Biological Role : A metabolite implicated in dairy cow ovarian activity; decreased levels in inactive ovaries correlate with metabolic dysregulation .

Comparison: While both compounds share the phosphorylcholine group, 6-(O-phosphorylcholine)hydroxyhexanoic acid’s extended hydrophobic chain enhances its solubility in organic solvents (e.g., methanol) and broadens its utility in synthetic chemistry and lipid-based assays .

6-Hydroxyhexanoic Acid (6-HHA)

Structural Differences :

- 6-HHA (C₆H₁₂O₃) is a medium-chain fatty acid with a terminal hydroxyl group but lacks the phosphorylcholine moiety.

Functional Properties :

- Metabolic Effects : Secreted by Streptococcus gordonii, 6-HHA attenuates high-fat diet-induced obesity and insulin resistance by modulating lipid metabolism and glucose homeostasis .

Comparison: The absence of the phosphorylcholine group in 6-HHA limits its application in immunological studies but highlights its role as a bacterial-derived metabolic regulator. In contrast, 6-(O-phosphorylcholine)hydroxyhexanoic acid’s dual functionality enables its use in probing choline-dependent pathways .

Phosphatidylcholine

Structural Differences :

- Phosphatidylcholine contains a glycerol backbone esterified to two fatty acids and a phosphorylcholine headgroup.

Functional Properties :

- Biological Role : A major phospholipid in cell membranes, essential for membrane integrity and signaling.

Comparison: While both compounds share the phosphorylcholine head, 6-(O-phosphorylcholine)hydroxyhexanoic acid’s linear hydroxyhexanoic chain lacks the amphipathic bilayer-forming capability of phosphatidylcholine. This structural difference confines the former to specialized applications, such as synthetic probes, rather than structural membrane roles .

Other Hexanoic Acid Derivatives

- 6-Aminohexanoic Acid Hydrochloride: Features an amino group, enhancing its utility in polymer synthesis.

Comparison: The phosphorylcholine group in 6-(O-phosphorylcholine)hydroxyhexanoic acid distinguishes it from other hexanoic acid derivatives, which often prioritize nitrogen- or sulfur-based functional groups for applications in drug discovery or material science .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

6-(O-phosphorylcholine)hydroxyhexanoic acid is a compound of significant interest due to its biological activity, particularly in cellular signaling and immune responses. This article explores its mechanisms of action, applications in research, and relevant findings from various studies.

Chemical Structure and Properties

6-(O-phosphorylcholine)hydroxyhexanoic acid is characterized by the presence of a phosphorylcholine group attached to a hydroxyhexanoic acid backbone. This structure allows it to mimic natural phosphorylcholine-containing molecules, which are crucial in various biological processes.

- Molecular Formula : C8H16NO4P

- Molecular Weight : 223.19 g/mol

- IUPAC Name : 6-(O-phosphorylcholine)-2-hydroxyhexanoic acid

The biological activity of 6-(O-phosphorylcholine)hydroxyhexanoic acid primarily stems from its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The phosphorylcholine moiety facilitates interactions with cell surface receptors, influencing various physiological responses:

- Cell Signaling : It acts as a signaling molecule that can modulate immune responses and cellular communication.

- Immune Modulation : The compound has been shown to affect the activation and proliferation of immune cells, potentially enhancing immune responses in certain contexts .

Research Applications

6-(O-phosphorylcholine)hydroxyhexanoic acid has diverse applications in scientific research:

- Immunological Studies : Utilized as a probe to investigate cellular processes related to immune function.

- Drug Development : Explored for its potential therapeutic applications in diseases where phosphorylcholine metabolism is altered.

- Biochemical Research : Serves as a model compound for studying the role of phosphorylcholine in cellular signaling pathways .

Study 1: Immune Response Modulation

A study investigated the effects of 6-(O-phosphorylcholine)hydroxyhexanoic acid on T-cell activation. Results indicated that the compound enhanced T-cell proliferation and cytokine production in vitro, suggesting its potential as an immunomodulatory agent.

Study 2: In Vivo Effects

In an animal model, administration of 6-(O-phosphorylcholine)hydroxyhexanoic acid resulted in improved outcomes in models of inflammation. The compound reduced markers of systemic inflammation and improved metabolic parameters in diet-induced obesity models .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 6-(O-phosphorylcholine)hydroxyhexanoic acid | Immune modulation; anti-inflammatory | Mimics phosphorylcholine; interacts with receptors |

| Phosphorylcholine | Cell signaling; membrane integrity | Essential for cell membrane structure and function |

| Hydroxyhexanoic Acid | Metabolic regulation | Affects lipid metabolism and energy homeostasis |

Q & A

Q. What are the optimal storage and handling protocols for 6-(O-phosphorylcholine)hydroxyhexanoic acid in immunological studies?

The compound should be stored at -20°C in airtight, light-protected containers to prevent hydrolysis or degradation. For experimental use, prepare stock solutions in methanol or water (solvents with confirmed compatibility) and aliquot to minimize freeze-thaw cycles. Always centrifuge dissolved samples to remove particulates before use in assays .

Q. How can researchers prepare and validate stock solutions for consistent experimental results?

Dissolve the compound in methanol (for organic-phase experiments) or sterile water (aqueous systems) at a concentration of 10–50 mM. Validate purity via HPLC or LC-MS, and confirm solubility by checking for turbidity. For cell-based assays, ensure residual solvent concentrations (e.g., methanol) are <0.1% to avoid cytotoxicity .

Q. What controls are essential when using this compound as a phosphocholine probe in lipid metabolism studies?

Include:

- Background controls : Samples without the compound to account for endogenous phosphatidylcholine signals.

- Solvent controls : To rule out interference from methanol/water.

- Positive controls : Commercial phosphatidylcholine standards for calibration .

Advanced Research Questions

Q. How should experimental designs address contradictory data in phosphatidylcholine quantification assays using this compound?

Contradictions often arise from matrix effects (e.g., cellular debris) or improper standard curve preparation. To resolve this:

- Dilute samples exceeding the standard curve’s upper limit and re-analyze.

- Use internal standards (e.g., deuterated phosphatidylcholine) to correct for recovery variations.

- Validate with orthogonal methods like mass spectrometry .

Q. What methodologies optimize the use of this compound in tracking immune cell membrane interactions?

Q. How can researchers model the kinetic release of hydroxyhexanoic acid derivatives in drug-delivery systems?

Apply the Baker-Lonsdale model for sustained release from polymer matrices. Key steps:

- Measure release profiles at physiological pH and temperature.

- Calculate kinetic constants (e.g., for hydroxyhexanoic acid derivatives).

- Validate with residual analysis to ensure random scatter around zero, indicating model fit .

Q. What advanced techniques identify thermal degradation products of this compound in polymer studies?

Use pyrolysis-GC/MS at 300–600°C to detect breakdown products like crotonic acid and 2-hexenoic acid. For quantitative analysis:

- Compare retention times with authentic standards.

- Operate in inert atmospheres (N₂/Ar) to prevent oxidative byproducts .

Methodological Challenges and Solutions

Q. How to resolve non-specific binding in cell membrane studies using this compound?

- Pre-treat cells with blocking agents (e.g., BSA or non-ionic detergents).

- Titrate the compound to determine the minimum effective concentration.

- Validate with flow cytometry using dual-labeling strategies .

Q. What strategies improve reproducibility in phosphatidylcholine assay kits incorporating this compound?

- Replicate design : Run triplicates for each sample and standard.

- Plate uniformity : Use the same plate type (e.g., black-walled for fluorescence) across experiments.

- Inter-assay calibration : Include a reference sample in each plate to normalize batch variations .

Data Interpretation Guidelines

Q. How to analyze residuals in kinetic models for hydroxyhexanoic acid-based drug delivery?

Residual plots should show random distribution around zero. Systematic deviations suggest model inadequacy (e.g., diffusion-limited vs. erosion-controlled release). For poly(4Hb-alt-Glc), a correlation coefficient indicates acceptable fit .

Q. What statistical approaches validate differences in degradation rates between hydroxybutyric and hydroxyhexanoic acid derivatives?

Perform ANOVA with post-hoc tests (e.g., Tukey’s) on values. For example, (hydroxybutyric) vs. (hydroxyhexanoic) requires to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.